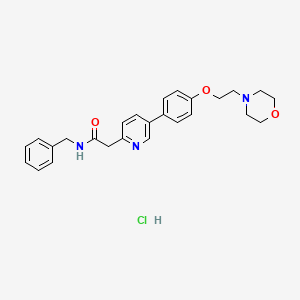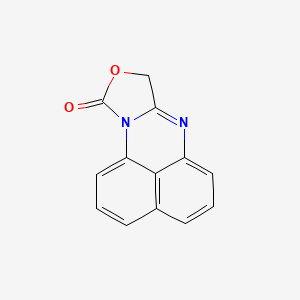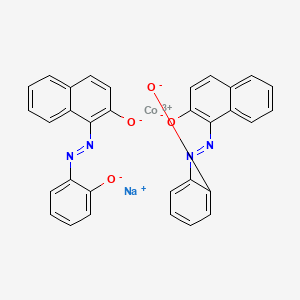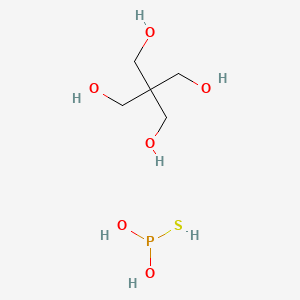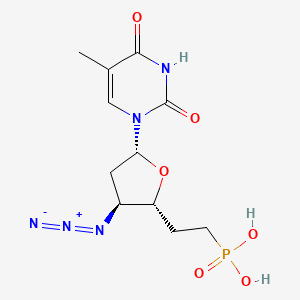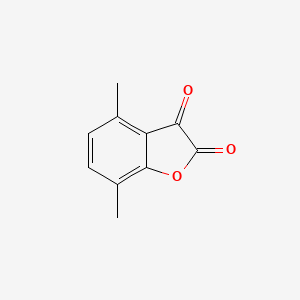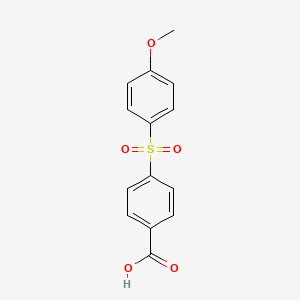
7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen functionalities.
Reduction: Dihydropteridine derivatives.
Substitution: Functionalized pteridine compounds with various substituents.
科学的研究の応用
7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
作用機序
The mechanism of action of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,8-Dimethylpterin: Another pteridine derivative with similar structural features.
2-Amino-4-hydroxy-6,8-dimethylpteridine: Shares the pteridine core with additional functional groups.
6,7-Dimethyl-8-ribityllumazine: A pteridine derivative involved in the biosynthesis of riboflavin.
Uniqueness
7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6743-28-8 |
|---|---|
分子式 |
C9H11N5O |
分子量 |
205.22 g/mol |
IUPAC名 |
6,8-dimethyl-2-(methylamino)pteridin-7-one |
InChI |
InChI=1S/C9H11N5O/c1-5-8(15)14(3)7-6(12-5)4-11-9(10-2)13-7/h4H,1-3H3,(H,10,11,13) |
InChIキー |
QATPHBGGYCCSPO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=C(N=C2N(C1=O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




